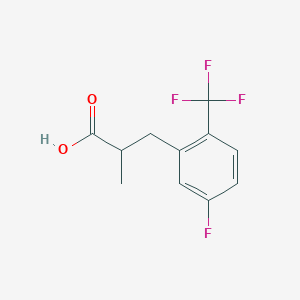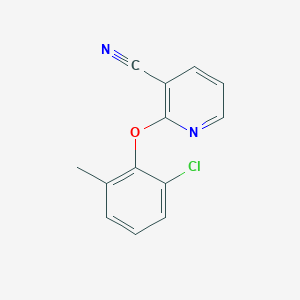
1-(3-Chlorophenyl)-4-methylpentan-2-one
Overview
Description
1-(3-Chlorophenyl)-4-methylpentan-2-one, commonly referred to as CPMP, is a chemical compound belonging to the class of organic compounds known as ketones. It is an important intermediate in the synthesis of a variety of drugs and other compounds. CPMP has a wide range of applications in various fields, including medicine, chemical synthesis, and biochemistry.
Scientific Research Applications
Forensic Science: Substance Identification
“1-(3-Chlorophenyl)-4-methylpentan-2-one” is utilized in forensic science for the identification of substances. It serves as a reference compound in chromatographic and spectroscopic methods, aiding in the detection and analysis of related compounds in seized materials .
Pharmacology: Psychoactive Substance Analysis
In pharmacological research, this compound is of interest due to its structural similarity to psychoactive substances. It’s used to study the pharmacokinetics and metabolic pathways of new psychoactive substances that produce stimulant and hallucinogenic effects .
Chemical Sensors: Biomimetic Interaction Mechanism
The compound’s unique structure allows for its use in the development of chemical sensors. These sensors can detect specific biomimetic interactions, which are crucial for identifying “legal ecstasy” and other psychoactive substances in forensic applications .
Material Science: Supramolecular Chemistry
Researchers employ “1-(3-Chlorophenyl)-4-methylpentan-2-one” in material science, particularly in supramolecular chemistry, to create complex structures with specific properties. These structures can be used for selective recognition in sensor technologies .
Analytical Chemistry: Method Development
Analytical chemists use this compound to develop and refine analytical methods, such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE). These methods are essential for the qualitative and quantitative analysis of various substances .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as m-chlorophenylpiperazine, have been found to interact with the human 5-ht 2c receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.
Biochemical Pathways
Compounds with similar structures have been found to affect the serotonin pathway . Serotonin is a neurotransmitter that plays a key role in mood regulation, and alterations in this pathway can lead to various psychiatric disorders.
Pharmacokinetics
The metabolism of such compounds often involves oxidation and conjugation reactions, which facilitate their excretion .
Action Environment
The action, efficacy, and stability of 1-(3-Chlorophenyl)-4-methylpentan-2-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, thereby influencing its absorption and distribution. Similarly, the presence of other drugs can affect its metabolism and excretion, leading to drug-drug interactions .
properties
IUPAC Name |
1-(3-chlorophenyl)-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-9(2)6-12(14)8-10-4-3-5-11(13)7-10/h3-5,7,9H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRTYCXBZFMBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1416400.png)
![8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1416401.png)



![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1416406.png)


![{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester](/img/structure/B1416412.png)
![3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid](/img/structure/B1416413.png)

![methyl 2-[4-(3,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate](/img/structure/B1416419.png)
![7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1416420.png)
![1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole](/img/structure/B1416421.png)